Tetrazine-PEG5-NHS ester

Descripción

Propiedades

IUPAC Name |

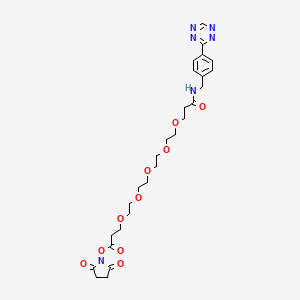

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N6O10/c34-23(28-19-21-1-3-22(4-2-21)27-31-29-20-30-32-27)7-9-38-11-13-40-15-17-42-18-16-41-14-12-39-10-8-26(37)43-33-24(35)5-6-25(33)36/h1-4,20H,5-19H2,(H,28,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPHIQYIPUTDJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCC(=O)NCC2=CC=C(C=C2)C3=NN=CN=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N6O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Tetrazine-PEG5-NHS Ester

Executive Summary

Tetrazine-PEG5-NHS ester is a bifunctional linker molecule at the forefront of bioconjugation and targeted therapeutic development. It integrates two powerful chemical functionalities: an N-hydroxysuccinimide (NHS) ester for stable amide bond formation with primary amines, and a tetrazine ring for exceptionally fast and specific bioorthogonal ligation with a trans-cyclooctene (TCO) partner.[1][2] The inclusion of a five-unit polyethylene glycol (PEG5) spacer enhances aqueous solubility, improves pharmacokinetics, and reduces steric hindrance, making this reagent a versatile tool for labeling proteins, antibodies, and other biomolecules.[1][3][4] This guide provides a comprehensive overview of its properties, reaction kinetics, detailed experimental protocols, and key applications in drug development and diagnostics.

Core Compound Properties and Specifications

Tetrazine-PEG5-NHS ester is characterized by its dual reactivity, enabling a two-step sequential or dual-conjugation strategy.[2] The NHS ester provides a reliable method for attaching the linker to biomolecules, while the tetrazine moiety serves as a handle for the subsequent bioorthogonal "click" reaction.

| Property | Specification | Source(s) |

| Chemical Formula | C₂₇H₃₆N₆O₁₀ | [3] |

| Molecular Weight | 604.61 g/mol | [1][5] |

| Appearance | Red amorphous solid to red oil | [1][5] |

| Purity | ≥ 95% (as determined by HPLC) | [1][5] |

| Solubility | Soluble in organic solvents such as DMSO, DMF, DCM, THF, and Chloroform | [5] |

| Storage Conditions | Store at -20°C, desiccated.[5] Equilibrate vial to room temperature before opening to prevent moisture condensation.[6][7] | [5][6][7] |

| Key Functional Groups | NHS Ester: Amine-reactive for forming stable amide bonds.[2]Tetrazine: Reacts with trans-cyclooctene (TCO) via IEDDA.[1]PEG5 Spacer: Hydrophilic, enhances solubility and reduces steric hindrance.[1][2] | [1][2] |

Mechanism of Action: A Two-Step Conjugation Strategy

The utility of Tetrazine-PEG5-NHS ester lies in its ability to facilitate a two-stage bioconjugation process.

Step 1: Amine Coupling via NHS Ester Reaction The N-hydroxysuccinimide ester is a highly efficient activating group for carboxylic acids, enabling them to react with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond. This reaction is highly pH-dependent, proceeding optimally at a pH of 8.3-8.5.[8] Buffers containing primary amines, such as Tris or glycine, must be avoided as they compete with the intended reaction.[6]

Step 2: Bioorthogonal Tetrazine-TCO Ligation The core of the bioorthogonal reaction is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between the electron-deficient tetrazine ring and a strained, electron-rich dienophile, typically a trans-cyclooctene (TCO).[9][10] This [4+2] cycloaddition is followed by a retro-Diels-Alder reaction, which releases dinitrogen gas (N₂) as the sole byproduct, driving the reaction to completion.[9][11] This ligation is notable for its exceptionally fast kinetics, high specificity, and ability to proceed in complex biological media without a catalyst.[10][11]

Visualizing the Dual Reactivity

Reaction Kinetics and Stability

The selection of a bioorthogonal pair is often a trade-off between reaction speed and stability.[12][13] Hydrogen-substituted tetrazines, like the one in Tetrazine-PEG5-NHS ester, exhibit kinetics that are generally at least 10-fold faster than their methyl-substituted counterparts.[4][5]

Comparative Reaction Kinetics

The rate of the tetrazine-TCO ligation is described by the second-order rate constant (k₂). Higher values indicate a faster reaction. The reactivity is highly dependent on the specific structures of both the tetrazine and the TCO derivative.[12]

| Tetrazine Type | TCO Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Source(s) |

| H-substituted Tetrazine | TCO (general) | 1,000 - 30,000 | Varies (typically aqueous buffer, RT) | [13] |

| Lipophilic Tetrazine | PeptoBrush-TCO | >25,000 (per TCO unit) | Not specified | [14] |

| 2-pyridyl-substituted Tz | TCO-PEG4 | 69,400 | DPBS, 37°C | [15] |

| General Tz-TCO Range | TCO | 1 - 1,000,000 | Varies | [11] |

Stability Considerations

While highly reactive, some tetrazines can exhibit reduced stability in physiological environments.[13][16]

| Moiety | Condition | Stability/Half-life | Source(s) |

| Tetrazine | Physiological (e.g., PBS, 37°C) | Stability varies; some alkyl/pyridinyl tetrazines maintain >85% integrity over 10 hours.[16] Dimethyltetrazine has a half-life of ~14 hours in PBS.[16] | [16] |

| TCO-conjugate | In vivo (conjugated to an antibody) | ~75% of TCO remains reactive after 24 hours.[13][17] The primary degradation pathway is isomerization to the less reactive cis-cyclooctene.[13][17] | [13][17] |

| NHS Ester | Aqueous Buffer | The NHS-ester moiety readily hydrolyzes. Solutions should be prepared immediately before use and not stored.[6] | [6] |

Detailed Experimental Protocol: Antibody Labeling

This protocol provides a detailed methodology for labeling an antibody (or other protein) with Tetrazine-PEG5-NHS ester, followed by conjugation to a TCO-modified molecule.

Step 1: Antibody Modification with Tetrazine-PEG5-NHS Ester

This initial step attaches the tetrazine moiety to the antibody.

Materials:

-

Antibody of interest (1-5 mg/mL)

-

Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)

-

Tetrazine-PEG5-NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting spin columns (e.g., 7K MWCO)

Procedure:

-

Protein Preparation: Dissolve or buffer-exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[18] Ensure the buffer is free from primary amines like Tris or glycine.[18]

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Tetrazine-PEG5-NHS ester in anhydrous DMSO.[18] Allow the reagent vial to warm to room temperature before opening to prevent moisture condensation.[18]

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the Tetrazine-PEG5-NHS ester stock solution to the protein solution.[18] Mix gently and incubate for 30-60 minutes at room temperature.[6][7]

-

Quench Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 5-10 minutes at room temperature to quench any unreacted NHS ester.[18]

-

Purification: Remove excess Tetrazine-PEG5-NHS ester and quenching buffer using a desalting spin column appropriate for the molecular weight of your antibody.[18] Follow the manufacturer's instructions. The purified tetrazine-labeled antibody is now ready for the next step or for storage.

Step 2: Ligation with a TCO-functionalized Molecule

This step performs the bioorthogonal click reaction.

Materials:

-

Purified tetrazine-labeled antibody (from Step 1)

-

TCO-functionalized molecule (e.g., TCO-modified fluorophore, drug, or nanoparticle)

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup: Mix the tetrazine-labeled antibody with the TCO-functionalized molecule in a suitable reaction buffer. A 1:1 molar ratio is a common starting point, but ratios may be optimized depending on the application.[11]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature.[11] The reaction progress can be monitored spectroscopically by following the disappearance of the tetrazine absorbance peak (typically 510-550 nm).[11][12]

-

Final Product: The final conjugate is now formed. Further purification (e.g., via size-exclusion chromatography) may be necessary to remove any unreacted TCO-molecule, depending on the downstream application.

Experimental Workflow Diagram

Applications in Research and Drug Development

The unique properties of Tetrazine-PEG5-NHS ester make it a powerful tool for a variety of advanced applications.

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach a tetrazine handle to a monoclonal antibody. In a pre-targeting strategy, the antibody is administered first to localize at a tumor site, followed by a TCO-linked cytotoxic drug that rapidly "clicks" to the antibody, minimizing systemic toxicity.[10][19]

-

Pre-targeted Imaging: Similar to ADCs, an antibody can be pre-targeted to a specific tissue, followed by administration of a TCO-linked imaging agent (e.g., a PET or SPECT radionuclide), dramatically improving the signal-to-noise ratio.[9][13]

-

Biomolecule Labeling and Tracking: Researchers can label proteins, peptides, or amine-modified oligonucleotides for subsequent fluorescent labeling or immobilization onto TCO-functionalized surfaces or nanoparticles.[1][4]

-

Drug Delivery Systems: The PEG component enhances the solubility and biocompatibility of drug delivery systems, while the dual-functional nature allows for the creation of complex, multi-component therapeutic assemblies.[1]

Conclusion

Tetrazine-PEG5-NHS ester is a high-performance chemical tool that bridges conventional amine-reactive chemistry with the speed and specificity of bioorthogonal tetrazine-TCO ligation. Its well-defined structure, enhanced solubility, and rapid kinetics provide researchers and drug developers with a reliable and versatile method for constructing complex bioconjugates. From pre-targeted cancer therapy and in vivo imaging to fundamental biological studies, this bifunctional linker offers a robust platform for innovation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Tetrazine-PEG5-NHS ester, CAS 1682653-80-0 | AxisPharm [axispharm.com]

- 3. Tetrazine-PEG5-NHS ester Datasheet DC Chemicals [dcchemicals.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. broadpharm.com [broadpharm.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tetrazine-PEG5-NHS Ester for Researchers, Scientists, and Drug Development Professionals

Introduction: Tetrazine-PEG5-NHS ester is a heterobifunctional crosslinker that has become an invaluable tool in the field of bioconjugation. Its unique properties enable the efficient and specific labeling of biomolecules, paving the way for advancements in targeted therapeutics, advanced imaging modalities, and diagnostic assays. This guide provides a comprehensive overview of the core principles, experimental protocols, and key applications of Tetrazine-PEG5-NHS ester, tailored for professionals in research and drug development.

The power of Tetrazine-PEG5-NHS ester lies in its two-step reaction mechanism. The N-hydroxysuccinimide (NHS) ester facilitates covalent bond formation with primary amines on biomolecules, such as lysine residues on proteins. The tetrazine moiety then participates in an exceptionally fast and selective bioorthogonal reaction with a trans-cyclooctene (TCO) group. This "click chemistry" reaction, an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, proceeds rapidly under physiological conditions without the need for a catalyst, making it ideal for use in complex biological systems.[1][2] The inclusion of a five-unit polyethylene glycol (PEG5) spacer enhances the solubility of the molecule in aqueous buffers and reduces steric hindrance, further facilitating efficient conjugation.[3][4]

Core Principles and Chemical Properties

Tetrazine-PEG5-NHS ester is a versatile reagent that combines amine reactivity with bioorthogonal ligation.[5] The key features include an NHS ester for coupling to primary amines and a tetrazine ring for a highly efficient click reaction with TCO. The PEG5 linker not only improves solubility but also provides flexibility, which can be crucial for the interaction of the conjugated molecules.[6]

Chemical Properties of Tetrazine-PEG5-NHS Ester

| Property | Value | Source(s) |

| Molecular Formula | C27H36N6O10 | [7] |

| Molecular Weight | 604.6 g/mol | [3][7] |

| Appearance | Red solid or oil | [3] |

| Solubility | Soluble in organic solvents (DMSO, DMF) and aqueous buffers up to 3.0 mM | [3][5] |

| Storage Conditions | -20°C, desiccated | [3] |

Mechanism of Action

The utility of Tetrazine-PEG5-NHS ester is rooted in a two-step conjugation strategy. The first step involves the reaction of the NHS ester with a primary amine on a biomolecule of interest, forming a stable amide bond. This is followed by the highly specific and rapid inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between the tetrazine and a trans-cyclooctene (TCO) derivative.

Quantitative Data: Reaction Kinetics

The inverse-electron-demand Diels-Alder reaction between tetrazine and TCO is renowned for its exceptional speed. The second-order rate constants are among the fastest known for bioorthogonal reactions, allowing for efficient conjugation even at low concentrations.[8] The reaction rate is influenced by the specific structures of the tetrazine and TCO derivatives, as well as the reaction conditions.

Second-Order Rate Constants (k₂) for Tetrazine-TCO Reactions

| Tetrazine Derivative | TCO Derivative | k₂ (M⁻¹s⁻¹) | Conditions | Source(s) |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-Cyclooctene (TCO) | ~2,000 | 9:1 Methanol/Water | [9] |

| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media | [10] |

| 2-pyridyl₂-tetrazine (2Pyr₂) | TCO-PEG₄ | 69,400 | DPBS, 37°C | [10] |

| 3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine | TCO | 26,000 | PBS, 37°C | [10] |

| Water-soluble 3,6-dipyridyl-s-tetrazine | s-TCO | 3,300,000 ± 40,000 | Not specified | [7] |

| General Tetrazine-TCO | - | 1,000 - 1,000,000 | Varies | [8] |

Experimental Protocols

Protocol 1: Labeling of an Antibody with Tetrazine-PEG5-NHS Ester

This protocol describes the modification of a monoclonal antibody (mAb) with a tetrazine moiety using Tetrazine-PEG5-NHS ester.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

Tetrazine-PEG5-NHS Ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting spin columns or size-exclusion chromatography system for purification

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange into the Reaction Buffer.

-

Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.[9]

-

-

Tetrazine-PEG5-NHS Ester Stock Solution Preparation:

-

Labeling Reaction:

-

Quenching the Reaction:

-

Purification:

-

Remove the excess, unreacted Tetrazine-PEG5-NHS ester and byproducts using a desalting spin column or size-exclusion chromatography.[9]

-

-

Characterization:

-

Determine the concentration of the purified tetrazine-modified antibody (mAb-Tz) using a spectrophotometer at 280 nm.

-

The degree of labeling (DOL) can be determined using UV-Vis spectroscopy by measuring the absorbance of the tetrazine (around 520 nm) and the antibody (280 nm), or by mass spectrometry.

-

Applications in Research and Drug Development

The unique characteristics of Tetrazine-PEG5-NHS ester have led to its widespread adoption in various research and therapeutic applications.

In Vivo Pre-targeted Imaging

Pre-targeted imaging is a multi-step strategy that decouples the targeting of a biomarker from the delivery of the imaging agent.[12][13] This approach is particularly advantageous for radioimmunotherapy and PET imaging, as it allows for the use of short-lived radioisotopes with long-circulating antibodies.[12] In this strategy, a TCO-modified antibody is first administered and allowed to accumulate at the target site and clear from circulation. Subsequently, a much smaller, radiolabeled tetrazine-containing molecule is injected, which rapidly binds to the TCO-modified antibody at the target site via the iEDDA reaction, leading to high-contrast images.[1][12]

Antibody-Drug Conjugates (ADCs)

Tetrazine-TCO chemistry provides a robust platform for the synthesis of site-specific ADCs.[9] By modifying an antibody with a tetrazine handle, a TCO-linked cytotoxic drug can be precisely attached. This approach offers greater control over the drug-to-antibody ratio (DAR) compared to traditional conjugation methods, leading to more homogeneous ADC populations with improved therapeutic windows.[9]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[6][14] PEG linkers are frequently used in PROTAC design to connect the two ligands and enhance solubility and pharmacokinetic properties.[6][15] Tetrazine-PEG linkers offer a modular approach to PROTAC synthesis, allowing for the efficient connection of a TCO-modified protein-of-interest (POI) ligand and a tetrazine-modified E3 ligase ligand, or vice versa.

References

- 1. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. benchchem.com [benchchem.com]

- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 6. precisepeg.com [precisepeg.com]

- 7. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. furthlab.xyz [furthlab.xyz]

- 12. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tetrazine-PEG5-NHS Ester: Core Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles, properties, and applications of Tetrazine-PEG5-NHS ester, a heterobifunctional crosslinker integral to advancements in bioconjugation, diagnostics, and therapeutic development.

Core Principles of Tetrazine-PEG5-NHS Ester

Tetrazine-PEG5-NHS ester is a versatile molecule that facilitates the covalent linkage of biomolecules. Its structure comprises three key functional components: a tetrazine moiety, a polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.[1][2] This unique combination enables a two-step conjugation strategy, providing researchers with precise control over the labeling of proteins, antibodies, and other amine-containing molecules.[1][3]

The functionality of Tetrazine-PEG5-NHS ester is rooted in two distinct and highly efficient chemical reactions:

-

NHS Ester Reaction: The N-hydroxysuccinimide ester is a well-established amine-reactive functional group.[4][5] It readily reacts with primary amines, such as the side chain of lysine residues or the N-terminus of proteins, to form a stable amide bond.[5][6] This reaction is typically carried out in aqueous buffers at a slightly alkaline pH (7.2-9.0).[4][5]

-

Tetrazine-TCO Click Chemistry: The tetrazine group participates in an inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with a strained alkene, most commonly a trans-cyclooctene (TCO).[1][2][7] This bioorthogonal reaction is exceptionally fast and highly selective, proceeding rapidly under mild, physiological conditions without the need for a catalyst.[7][8][9] The reaction forms a stable dihydropyridazine linkage and is characterized by its high efficiency even at low concentrations of reactants.[7][9]

The PEG5 (pentaethylene glycol) linker serves multiple crucial functions. It enhances the aqueous solubility of the molecule, which is beneficial when working with biological samples.[2][10][11] The hydrophilic and flexible nature of the PEG spacer also reduces steric hindrance, allowing for more efficient conjugation to biomolecules.[1][12] Furthermore, PEGylation can help to reduce the aggregation of labeled proteins.[12]

Quantitative Data

The efficiency and stability of the reactions involving Tetrazine-PEG5-NHS ester are influenced by several factors, primarily pH and temperature.

Table 1: Physicochemical Properties of Tetrazine-PEG5-NHS Ester

| Property | Value | References |

| CAS Number | 1682653-80-0 | [2][10][11][13][14] |

| Molecular Weight | 604.61 g/mol | [2][10][11][14] |

| Chemical Formula | C27H36N6O10 | [13][14] |

| Appearance | Red amorphous solid to red oil | [2][10][11] |

| Purity | >95% (HPLC) | [2][10][11] |

| Solubility | DMSO, DMF, DCM, THF, Chloroform | [10][11] |

| Storage | -20°C, desiccated | [1][10] |

Table 2: Stability of NHS Esters as a Function of pH

| pH | Temperature (°C) | Half-life of NHS Ester | Reference |

| 7.0 | 0 | 4-5 hours | [15] |

| 8.0 | 4 | ~1 hour | [15] |

| 8.6 | 4 | 10 minutes | [15] |

Experimental Protocols

The following protocols provide a general framework for the use of Tetrazine-PEG5-NHS ester in common bioconjugation applications. Optimization may be required for specific molecules and experimental conditions.

General Protocol for Protein Labeling with Tetrazine-PEG5-NHS Ester

This protocol describes the labeling of a protein with Tetrazine-PEG5-NHS ester to introduce a tetrazine moiety for subsequent click chemistry.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Tetrazine-PEG5-NHS ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer.[16] Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the protein for reaction with the NHS ester.[15][17]

-

Reagent Preparation: Immediately before use, dissolve the Tetrazine-PEG5-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[17] Allow the vial to warm to room temperature before opening to prevent moisture condensation.[3][17]

-

Labeling Reaction: Add a 10- to 50-fold molar excess of the Tetrazine-PEG5-NHS ester solution to the protein solution.[17] The optimal molar excess depends on the protein concentration and the number of available primary amines. For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess is a good starting point. For concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be necessary.[17]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[17]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[15][17] Incubate for 15-30 minutes at room temperature.[15]

-

Purification: Remove unreacted Tetrazine-PEG5-NHS ester and byproducts using a desalting column or dialysis.[15][17]

Protocol for TCO-Tetrazine Ligation

This protocol outlines the reaction between a tetrazine-labeled biomolecule (prepared as in 3.1) and a TCO-functionalized molecule.

Materials:

-

Tetrazine-labeled biomolecule in a suitable buffer (e.g., PBS)

-

TCO-functionalized molecule

-

Reaction buffer (e.g., PBS, pH 6.0-7.5)

Procedure:

-

Prepare Reactants: Prepare solutions of the tetrazine-labeled biomolecule and the TCO-functionalized molecule in the reaction buffer.

-

Ligation Reaction: Mix the tetrazine and TCO-containing solutions. A slight molar excess (1.1 to 2.0-fold) of one reactant is often used to ensure complete consumption of the other.[17]

-

Incubation: Incubate the reaction mixture for 10-60 minutes at room temperature or for 30-120 minutes at 4°C.[17] The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[9]

-

Purification (Optional): If necessary, purify the final conjugate to remove any unreacted starting materials using standard chromatography techniques.

Visualizations

The following diagrams illustrate the key chemical reactions and experimental workflows associated with Tetrazine-PEG5-NHS ester.

Caption: Two-step bioconjugation using Tetrazine-PEG5-NHS ester.

Caption: Experimental workflow for protein labeling.

Applications in Research and Drug Development

The unique properties of Tetrazine-PEG5-NHS ester make it a valuable tool in a wide range of applications:

-

Antibody-Drug Conjugates (ADCs): The precise and efficient conjugation chemistry is well-suited for the development of ADCs, where a cytotoxic drug is attached to a monoclonal antibody for targeted delivery to cancer cells.[2]

-

Fluorescent Labeling and Imaging: Biomolecules can be labeled with fluorescent probes for various imaging applications, including in vitro and in vivo studies.[2][18]

-

Biomaterial Surface Modification: Surfaces can be functionalized to enhance biocompatibility, reduce non-specific binding, or introduce specific ligands for cell targeting.[3]

-

Development of Probes and Diagnostics: The creation of multifunctional probes for use in diagnostic assays and as research tools.[1][2]

-

Drug Delivery: The PEGylated nature of the linker can be advantageous in the formulation of drug delivery systems.[2][19]

References

- 1. Tetrazine-PEG5-NHS ester, CAS 1682653-80-0 | AxisPharm [axispharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. nbinno.com [nbinno.com]

- 6. glenresearch.com [glenresearch.com]

- 7. NHS-PEG5-bis-PEG3-tetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 8. conju-probe.com [conju-probe.com]

- 9. broadpharm.com [broadpharm.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. interchim.fr [interchim.fr]

- 13. Tetrazine-PEG5-NHS ester, 1682653-80-0 | BroadPharm [broadpharm.com]

- 14. Tetrazine-PEG5-NHS ester = 95 1682653-80-0 [sigmaaldrich.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 18. Tetrazine-PEG5-NHS Oligo Modifications from Gene Link [genelink.com]

- 19. Tetrazine-PEG5-NHS ester - CD BioSciences [celluars.com]

understanding Tetrazine-PEG5-NHS ester mechanism of action

An In-depth Technical Guide to the Mechanism of Action of Tetrazine-PEG5-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazine-PEG5-NHS ester is a heterobifunctional crosslinker that has become an invaluable tool in the field of bioconjugation, enabling the precise and efficient labeling of biomolecules for applications in drug delivery, molecular imaging, and diagnostics.[1][2] This guide provides a comprehensive overview of its mechanism of action, detailing the roles of its constituent parts, experimental protocols for its use, and a quantitative summary of its performance.

The molecule consists of three key components:

-

An N-hydroxysuccinimide (NHS) ester , which provides reactivity towards primary amines.

-

A polyethylene glycol (PEG) linker (with 5 repeating units), which enhances solubility and provides a spacer arm.[3][4]

-

A tetrazine moiety, which enables rapid and specific bioorthogonal "click" reactions.[4][5]

Core Mechanism of Action: A Two-Step Process

The utility of Tetrazine-PEG5-NHS ester lies in a two-step conjugation strategy.[2] First, a biomolecule of interest (e.g., a protein, antibody, or amine-modified oligonucleotide) is "tagged" with the tetrazine group via the NHS ester.[2][4] Subsequently, this tetrazine-modified biomolecule can be rapidly and specifically linked to a second molecule bearing a strained alkene, most commonly a trans-cyclooctene (TCO), through an inverse-electron-demand Diels-Alder (IEDDA) reaction.[2][5][6]

Step 1: Amine Modification via NHS Ester Coupling

The first step of the mechanism involves the covalent attachment of the Tetrazine-PEG5-NHS ester to a biomolecule containing primary amines, such as the side chains of lysine residues in proteins.[2]

The N-hydroxysuccinimide ester is a highly reactive group that readily undergoes nucleophilic attack by a primary amine.[2][7] This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2][7]

Several factors are critical for a successful NHS ester coupling reaction:

-

pH: The reaction is most efficient in the pH range of 7-9.[8] At a lower pH, the primary amines are protonated and less nucleophilic, which hinders the reaction.[2] Conversely, at a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency.[2]

-

Buffer Choice: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target biomolecule for reaction with the NHS ester.[2][8] Phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, or borate buffers are suitable choices.[2][8]

-

Concentration: The acylation reaction is favored with concentrated protein solutions.[8]

.dot

Caption: Reaction of Tetrazine-PEG5-NHS ester with a primary amine on a biomolecule.

The Role of the PEG5 Linker

The polyethylene glycol (PEG) spacer plays a crucial, albeit passive, role in the functionality of the overall molecule. PEG linkers are well-known for their beneficial properties in bioconjugation:[1][3][9]

-

Enhanced Solubility: The hydrophilic nature of the PEG chain increases the solubility of the reagent and the resulting bioconjugate in aqueous solutions.[3][9][10]

-

Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of a molecule, which can reduce renal clearance and prolong its circulation half-life in vivo.[3]

-

Reduced Immunogenicity: The PEG linker can "shield" the attached biomolecule, masking immunogenic epitopes and reducing the likelihood of an adverse immune response.[3][9]

-

Flexibility: The PEG chain provides a flexible spacer, which can minimize steric hindrance between the biomolecule and its binding partner after conjugation.[9]

Step 2: Bioorthogonal Ligation via IEDDA

Once the biomolecule is functionalized with the tetrazine moiety, it is ready for the second step: the bioorthogonal "click" reaction. This reaction occurs between the electron-deficient tetrazine and an electron-rich dienophile, typically a strained alkene like trans-cyclooctene (TCO).[11][12]

The key features of the inverse-electron-demand Diels-Alder (IEDDA) reaction are:

-

Extraordinary Kinetics: This is one of the fastest bioorthogonal reactions known, with second-order rate constants that can reach up to 2000 M⁻¹s⁻¹.[2][5][11] This allows for efficient ligation even at low reactant concentrations.[2]

-

High Specificity: Tetrazines and TCOs are highly selective for each other and do not cross-react with other functional groups found in biological systems.[2][5][6]

-

Biocompatibility: The reaction proceeds efficiently under physiological conditions (neutral pH, aqueous environment, room temperature) and does not require a cytotoxic copper catalyst, making it ideal for use in living systems.[2][5][6][13]

The reaction proceeds via a [4+2] cycloaddition between the tetrazine (the diene) and the TCO (the dienophile), followed by a retro-Diels-Alder reaction that releases nitrogen gas (N₂) and forms a stable dihydropyridazine product.[11]

.dot

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Tetrazine-PEG5-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. NHS-PEG5-bis-PEG3-tetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 7. glenresearch.com [glenresearch.com]

- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 9. precisepeg.com [precisepeg.com]

- 10. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 11. researchgate.net [researchgate.net]

- 12. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Strategic Role of the PEG5 Spacer in Tetrazine-NHS Ester Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation, the precise engineering of linker molecules is paramount to the efficacy and safety of targeted therapeutics and diagnostic agents. Among the diverse chemistries employed, the combination of tetrazine bioorthogonal chemistry with N-hydroxysuccinimide (NHS) ester conjugation has emerged as a powerful strategy. This guide provides a comprehensive technical overview of the pivotal role of the polyethylene glycol (PEG) spacer, specifically the PEG5 unit, within Tetrazine-NHS ester linkers.

Core Principles: The Function of PEG Spacers in Bioconjugation

Polyethylene glycol is a hydrophilic and biocompatible polymer that, when incorporated as a spacer in a linker, imparts several beneficial properties to the resulting bioconjugate.[1][2] These advantages are critical for overcoming challenges associated with the inherent properties of many therapeutic payloads and biomolecules, such as poor solubility and immunogenicity.[2][3]

Key benefits conferred by PEG spacers include:

-

Enhanced Hydrophilicity and Solubility : A primary function of PEG spacers is to increase the aqueous solubility of the linker and the final conjugate.[4][5] This is particularly crucial when working with hydrophobic payloads, as it mitigates the risk of aggregation, which can lead to reduced efficacy and rapid clearance from circulation.[3][6] The repeating ether units of PEG are highly hydrophilic, creating a hydration shell around the molecule.[3][7]

-

Improved Pharmacokinetics : PEGylation increases the hydrodynamic radius of a bioconjugate, which can shield it from renal clearance and the reticuloendothelial system.[3][7] This leads to a longer circulation half-life and increased exposure of the target tissue to the therapeutic or diagnostic agent.[7][8]

-

Reduced Immunogenicity : The PEG spacer can effectively mask the surface epitopes of a biomolecule from the host's immune system, a phenomenon often referred to as the "stealth" effect.[2] This can significantly reduce the potential for an immunogenic response to the conjugate.[2][9]

-

Minimized Steric Hindrance : The flexible and linear nature of the PEG chain provides spatial separation between the conjugated molecules.[1] This is vital for ensuring that the biological activity of the targeting moiety (e.g., an antibody) and the function of the payload (e.g., a cytotoxic drug) are not compromised upon conjugation.[9]

The length of the PEG spacer is a critical design parameter that allows for the fine-tuning of these properties.[6][8] A PEG5 spacer, consisting of five ethylene glycol units, represents a short-to-intermediate length that offers a balance between these beneficial attributes without adding excessive molecular weight.[1]

Tetrazine-NHS Ester Linkers: A Dual-Action System

Tetrazine-NHS ester linkers are heterobifunctional reagents that enable a two-step bioconjugation strategy.[10][11]

-

NHS Ester Reaction : The N-hydroxysuccinimide ester is a highly reactive functional group that readily couples with primary amines (e.g., the side chain of lysine residues in proteins) to form stable amide bonds.[10] This reaction is typically carried out in an amine-free buffer at a slightly alkaline pH (7.2-8.5).[2][10]

-

Tetrazine Bioorthogonal "Click" Chemistry : The tetrazine moiety is the bioorthogonal component of the linker. It undergoes an exceptionally fast and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, most commonly a trans-cyclooctene (TCO).[5][10] This "click" reaction is biocompatible, proceeding efficiently in complex biological media without interfering with native cellular processes.[5][12]

The PEG5 spacer in these linkers serves to physically and chemically separate the amine-reactive NHS ester from the bioorthogonal tetrazine group, ensuring the independent and efficient reactivity of both ends.

The PEG5 Advantage in Tetrazine-NHS Ester Linkers

The incorporation of a PEG5 spacer into a Tetrazine-NHS ester linker provides a synergistic combination of benefits. The hydrophilic PEG5 chain significantly enhances the aqueous solubility of the otherwise hydrophobic tetrazine moiety, facilitating the initial labeling of biomolecules in aqueous buffers.[4] This is a notable advantage over non-PEGylated tetrazine reagents, which may exhibit poor solubility in aqueous environments.[13]

While direct comparative data for PEG5 against a full spectrum of PEG lengths in the context of Tetrazine-NHS esters is not extensively published, we can extrapolate its performance based on established trends for short-to-intermediate PEG chains. Shorter PEG spacers, like PEG5, are often associated with high in vitro potency of the final conjugate.[8] They can also enable more efficient conjugation, leading to an optimal drug-to-antibody ratio (DAR).[8][14]

Data Presentation: Quantitative Impact of PEGylation

The following tables summarize the general trends observed with varying PEG spacer lengths, with interpolated data for PEG5 based on available research.

| PEG Spacer Length | LogD (Hydrophilicity) | Rationale |

| Non-PEGylated | Higher (more hydrophobic) | The absence of a hydrophilic spacer leads to lower aqueous solubility. |

| Short-Chain PEG (e.g., PEG2, PEG4) | Lower | The hydrophilic nature of the PEG spacer improves solubility.[8] |

| PEG5 (interpolated) | ~ -2.1 | Offers a significant increase in hydrophilicity compared to non-PEGylated linkers.[1] |

| Longer-Chain PEG (e.g., PEG8, PEG12) | Lowest (most hydrophilic) | Longer chains provide a greater hydrophilic contribution.[6] |

| Data adapted from studies on PEGylated molecules, with PEG5 values interpolated based on observed trends.[1] |

| Property | Impact of Short-to-Intermediate PEG Spacers (including PEG5) |

| Drug-to-Antibody Ratio (DAR) | Generally allows for higher and more consistent DAR by improving payload solubility and reducing aggregation.[8] |

| In Vitro Potency | Often associated with high in vitro potency.[8] |

| Pharmacokinetics (PK) | Can lead to slower clearance compared to non-PEGylated linkers, though less pronounced than with very long PEG chains.[1][6] |

| Aggregation | Effectively reduces aggregation, especially with hydrophobic payloads.[3][6] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of Tetrazine-PEG5-NHS ester linkers.

Protocol 1: Labeling of a Protein with Tetrazine-PEG5-NHS Ester

This protocol describes the modification of a protein (e.g., an antibody) with a tetrazine moiety using a Tetrazine-PEG5-NHS ester.

Materials:

-

Protein of interest (e.g., antibody)

-

Tetrazine-PEG5-NHS Ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[10]

-

Reaction Buffer: Amine-free buffer, e.g., 0.1 M phosphate buffer, pH 7.2-8.5.[2][10]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0[10]

-

Desalting spin columns or size-exclusion chromatography system for purification[10]

Procedure:

-

Protein Preparation : Prepare the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[10] Ensure the buffer is free of primary amines (e.g., Tris).

-

Reagent Preparation : Immediately before use, dissolve the Tetrazine-PEG5-NHS ester in anhydrous DMF or DMSO to a stock concentration of 10-20 mM.

-

Conjugation Reaction : Add a 5-20 molar excess of the dissolved Tetrazine-PEG5-NHS ester to the protein solution. The optimal molar excess should be empirically determined.

-

Incubation : Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

-

Quenching : Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

-

Purification : Remove the excess, unreacted linker and byproducts by desalting spin columns or size-exclusion chromatography, exchanging the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).

-

Characterization : Determine the degree of labeling (DOL) of the tetrazine-modified protein using UV-Vis spectrophotometry or mass spectrometry.

Protocol 2: Bioorthogonal "Click" Reaction with a TCO-Modified Molecule

This protocol outlines the reaction between the tetrazine-functionalized protein and a trans-cyclooctene (TCO)-containing molecule (e.g., a fluorescent dye or a cytotoxic drug).

Materials:

-

Tetrazine-modified protein (from Protocol 1)

-

TCO-functionalized molecule

-

Reaction Buffer: PBS or other non-amine-containing buffer, pH 6.0-9.0[10]

Procedure:

-

Reactant Preparation : Prepare the tetrazine-modified protein in the Reaction Buffer. Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO or the Reaction Buffer).

-

Click Reaction : Add a 1.5-5 molar excess of the TCO-functionalized molecule to the tetrazine-modified protein.

-

Incubation : Incubate the reaction mixture at room temperature for 1-2 hours. The reaction is typically rapid.

-

Purification (if necessary) : If unreacted TCO-molecule needs to be removed, perform purification using size-exclusion chromatography or dialysis.

-

Analysis : Analyze the final conjugate using appropriate methods such as SDS-PAGE, UV-Vis spectroscopy, or mass spectrometry to confirm successful conjugation.

Mandatory Visualizations

Caption: Structure of a Tetrazine-PEG5-NHS ester linker.

Caption: Two-step bioconjugation using a Tetrazine-PEG5-NHS ester.

Caption: The PEG5 spacer enhances ADC solubility and pharmacokinetics.

Conclusion

The PEG5 spacer within a Tetrazine-NHS ester linker is a critical component that imparts favorable physicochemical properties essential for the development of robust and effective bioconjugates. It provides a strategic balance of hydrophilicity to overcome solubility challenges, spatial separation to maintain biological activity, and biocompatibility to improve in vivo performance.[2][7] While the optimal PEG length must be empirically determined for each specific application, the PEG5 spacer offers a compelling combination of benefits that make it a versatile and valuable tool for researchers, scientists, and drug development professionals in the field of bioconjugation.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Tetrazine-PEG5-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. precisepeg.com [precisepeg.com]

- 10. benchchem.com [benchchem.com]

- 11. Tetrazine-PEG5-NHS ester, CAS 1682653-80-0 | AxisPharm [axispharm.com]

- 12. NHS-PEG5-bis-PEG3-tetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 13. vectorlabs.com [vectorlabs.com]

- 14. books.rsc.org [books.rsc.org]

An In-Depth Technical Guide to Tetrazine-PEG5-NHS Ester: Structure, Functionality, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, functional groups, and applications of Tetrazine-PEG5-NHS ester, a key heterobifunctional linker in the field of bioconjugation. Its unique properties enable the efficient and specific labeling of biomolecules, a critical process in the development of targeted therapeutics, advanced diagnostics, and sophisticated research tools.

Core Structure and Functional Groups

Tetrazine-PEG5-NHS ester is a versatile molecule composed of three key functional moieties: a reactive tetrazine ring, a polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This combination of functionalities allows for a two-step conjugation strategy, making it an invaluable tool for creating complex biomolecular architectures.

The central component of this linker is the 1,2,4,5-tetrazine ring, an electron-deficient diene. This moiety is highly reactive towards strained alkenes, most notably trans-cyclooctene (TCO), through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] This bioorthogonal reaction is exceptionally fast and proceeds efficiently under mild, aqueous conditions without the need for a catalyst, making it ideal for use in biological systems.[3][4] The reaction is highly specific, as the tetrazine and TCO groups do not interact with other functional groups typically found in biomolecules.[2][3]

The N-hydroxysuccinimide (NHS) ester is a highly reactive group that readily couples with primary amines (-NH2) to form stable amide bonds.[5][6] This functionality allows for the straightforward attachment of the linker to proteins, peptides, amine-modified oligonucleotides, and other biomolecules containing accessible amine groups.[7][8]

A five-unit polyethylene glycol (PEG5) chain serves as a hydrophilic spacer, separating the tetrazine and NHS ester functionalities.[5][7] This PEG spacer enhances the aqueous solubility of the molecule and its conjugates, which is crucial for biological applications.[7][8] Furthermore, the spacer reduces steric hindrance, allowing for more efficient conjugation at both ends of the linker.[5]

Caption: Chemical structure of Tetrazine-PEG5-NHS ester.

Physicochemical and Reactivity Data

A summary of the key quantitative data for Tetrazine-PEG5-NHS ester is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Formula | C27H36N6O10 | [9] |

| Molecular Weight | 604.61 g/mol | [9] |

| CAS Number | 1682653-80-0 | [9] |

| Appearance | Red amorphous solid to red oil | [8][10] |

| Purity | >95% (HPLC) | [8][9] |

| Solubility | Soluble in DMSO, DMF, DCM, THF, and Chloroform | [8] |

| Storage Conditions | -20°C, desiccated | [9] |

| Tetrazine-TCO Reaction Kinetics (Second-Order Rate Constant) | Up to 10^6 M⁻¹s⁻¹ | [2][11] |

| NHS Ester-Amine Reaction Conditions | Optimal pH 8.0-8.5 | [12] |

| Stability | Tetrazine moiety is stable in aqueous solution and biological media. The resulting dihydropyridazine linkage from the TCO ligation is highly stable. | [11][13] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involving Tetrazine-PEG5-NHS ester: labeling of a protein with the NHS ester and the subsequent bioorthogonal ligation with a TCO-containing molecule.

Protein Labeling with Tetrazine-PEG5-NHS Ester

This protocol outlines the general steps for conjugating Tetrazine-PEG5-NHS ester to a protein of interest (POI) via its primary amine groups.

Materials:

-

Protein of Interest (POI)

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

1 M Sodium Bicarbonate (NaHCO3) solution

-

Tetrazine-PEG5-NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment

Procedure:

-

Protein Preparation: Dissolve the POI in an amine-free buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the NHS ester reaction.[14]

-

pH Adjustment: Adjust the pH of the protein solution to 8.0-8.5 by adding a calculated volume of 1 M NaHCO3.[12]

-

Reagent Preparation: Immediately before use, dissolve the Tetrazine-PEG5-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[12]

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the Tetrazine-PEG5-NHS ester stock solution to the protein solution. Gently mix and incubate for 1 hour at room temperature, protected from light.[14]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 10-15 minutes at room temperature to quench any unreacted NHS ester.

-

Purification: Remove excess, unreacted Tetrazine-PEG5-NHS ester and quenching buffer using a desalting column or through dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

-

Characterization and Storage: Determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance of the protein and the tetrazine (around 520 nm). Store the labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.[12]

Caption: Experimental workflow for protein labeling.

Bioorthogonal Ligation with a TCO-Functionalized Molecule

This protocol describes the reaction of the tetrazine-labeled protein with a trans-cyclooctene (TCO)-functionalized molecule.

Materials:

-

Tetrazine-labeled protein

-

TCO-functionalized molecule (e.g., TCO-modified small molecule, peptide, or another protein)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation: Dissolve the tetrazine-labeled protein and the TCO-functionalized molecule in the reaction buffer to the desired concentrations.

-

Ligation Reaction: Mix the tetrazine-labeled protein and the TCO-functionalized molecule in a 1:1 to 1:1.5 molar ratio (tetrazine:TCO). The reaction is typically rapid and can be carried out at room temperature. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink/red color and its absorbance peak around 520 nm.[2]

-

Incubation: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature. For very dilute samples, the incubation time may need to be extended.

-

Purification (Optional): If necessary, purify the resulting conjugate from any unreacted starting materials using size-exclusion chromatography (SEC) or other appropriate purification methods.

-

Analysis: Analyze the final conjugate using techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm the successful ligation.

Caption: Signaling pathway for Tetrazine-TCO ligation.

Conclusion

Tetrazine-PEG5-NHS ester is a powerful and versatile heterobifunctional linker that has become an indispensable tool in bioconjugation chemistry. Its unique combination of a highly reactive and specific tetrazine moiety for bioorthogonal ligation and an efficient amine-reactive NHS ester, connected by a solubility-enhancing PEG spacer, provides researchers with a robust method for creating well-defined and stable biomolecular conjugates. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this technology in a wide range of research and development endeavors, from fundamental biological studies to the design of next-generation therapeutics and diagnostics.

References

- 1. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NHS-PEG5-tris-PEG3-tetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Tetrazine-PEG5-NHS ester, CAS 1682653-80-0 | AxisPharm [axispharm.com]

- 7. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. vectorlabs.com [vectorlabs.com]

- 9. Tetrazine-PEG5-NHS ester, 1682653-80-0 | BroadPharm [broadpharm.com]

- 10. chemimpex.com [chemimpex.com]

- 11. benchchem.com [benchchem.com]

- 12. NHS ester protocol for labeling proteins [abberior.rocks]

- 13. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

The Strategic Advantage of PEGylated Tetrazine Linkers in Bioconjugation and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics, particularly in the realm of targeted drug delivery and bioconjugation, the choice of a chemical linker is a critical determinant of success. Among the innovative tools available, PEGylated tetrazine linkers have emerged as a superior platform, offering a powerful combination of bioorthogonality, enhanced pharmacokinetics, and improved stability. This technical guide provides a comprehensive overview of the benefits of utilizing PEGylated tetrazine linkers, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their drug development endeavors.

The Core Benefits: Enhancing Efficacy and Safety

The integration of a polyethylene glycol (PEG) spacer with a tetrazine moiety for bioorthogonal chemistry offers a synergistic effect, amplifying the therapeutic potential of bioconjugates. The primary advantages can be categorized as follows:

-

Improved Pharmacokinetics and Bioavailability: PEGylation, the process of attaching PEG chains, significantly increases the hydrodynamic volume of the conjugated molecule. This steric shielding reduces renal clearance and protects the bioconjugate from enzymatic degradation, leading to a prolonged circulation half-life and increased overall drug exposure (Area Under the Curve - AUC).[1][2] This sustained presence in the bloodstream enhances the probability of reaching the target site.

-

Enhanced Solubility and Stability: Many potent therapeutic payloads are hydrophobic, limiting their formulation and in vivo applicability. The hydrophilic nature of the PEG chain improves the aqueous solubility of the entire conjugate, preventing aggregation and improving stability in biological fluids.[3][4] Furthermore, the PEG shield can protect the linker and the payload from degradation in the bloodstream.[1]

-

Reduced Immunogenicity: The PEG chain can mask antigenic epitopes on therapeutic proteins or antibodies, minimizing the risk of an immune response and the formation of anti-drug antibodies (ADAs).[1] This is particularly crucial for multi-dosing regimens in chronic diseases.

-

Rapid and Bioorthogonal Reactivity: Tetrazine linkers participate in the inverse-electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (TCO) partner. This "click chemistry" is exceptionally fast and highly specific, proceeding efficiently under physiological conditions without the need for a catalyst.[3][4] This bioorthogonality ensures that the conjugation reaction occurs only between the intended partners, avoiding off-target reactions with biological molecules.

Quantitative Data Presentation

The advantages of PEGylated linkers are not merely theoretical. The following tables summarize quantitative data from various studies, highlighting the impact of PEGylation on key performance parameters of bioconjugates.

Table 1: Comparative Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Bioconjugates

| Parameter | PEGylated Linkers | Non-PEGylated Linkers | Key Findings |

| Circulation Half-life (t½) | Generally increased.[1][2] | Generally shorter.[1] | PEGylation extends circulation time by reducing renal clearance. The length of the PEG chain is a critical factor, with longer chains typically leading to longer half-lives.[1][5] |

| Area Under the Curve (AUC) | Increased.[1] | Lower.[1] | A higher AUC for PEGylated conjugates indicates greater overall drug exposure.[1] |

| In Vivo Stability | Generally enhanced. | Can be susceptible to degradation. | The PEG shield protects the linker and payload from enzymatic degradation.[1] |

| Tumor Accumulation | Can be enhanced. | May be lower due to faster clearance. | Prolonged circulation of PEGylated conjugates can lead to greater accumulation in tumor tissues via the Enhanced Permeability and Retention (EPR) effect.[1] |

Table 2: Impact of PEGylation on In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)

| Linker Type | IC50 Value (nM) in SK-BR-3 Cells (High HER2 Expression) | IC50 Value (nM) in MDA-MB-468 Cells (Low HER2 Expression) |

| Non-PEGylated Linker | 1.5 | >1000 |

| ADC with PEG4 Linker | 3.2 | >1000 |

| ADC with PEG8 Linker | 5.8 | >1000 |

| ADC with PEG12 Linker | 8.1 | >1000 |

Note: The data in Table 2 is representative and illustrates a common trend where increasing PEG chain length can lead to a slight decrease in in vitro potency, potentially due to steric hindrance. However, this is often offset by significantly improved in vivo efficacy due to enhanced pharmacokinetics.

Mandatory Visualizations

To further elucidate the concepts and workflows discussed, the following diagrams are provided.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful research. The following sections provide methodologies for key experiments involving PEGylated tetrazine linkers.

Protocol 1: Synthesis of a Methyltetrazine-PEG-NHS Ester

This protocol describes a general method for synthesizing a methyltetrazine-PEG-NHS ester, a common reagent for labeling biomolecules with a tetrazine moiety.

Materials:

-

3-cyano-6-methyl-1,2,4,5-tetrazine

-

Hydrazine hydrate

-

Sodium nitrite (NaNO₂)

-

Amine-PEG-acid (with desired PEG length)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Synthesis of 3-amino-6-methyl-1,2,4,5-tetrazine:

-

Dissolve 3-cyano-6-methyl-1,2,4,5-tetrazine in ethanol.

-

Add hydrazine hydrate and reflux the mixture.

-

Monitor the reaction by TLC. Upon completion, cool the reaction and isolate the dihydrotetrazine intermediate.

-

Oxidize the intermediate using sodium nitrite in an acidic aqueous solution to yield 3-amino-6-methyl-1,2,4,5-tetrazine. Purify by recrystallization or column chromatography.

-

-

Coupling of Amine-PEG-acid to the Tetrazine Core:

-

Dissolve 3-amino-6-methyl-1,2,4,5-tetrazine and Amine-PEG-acid in anhydrous DMF.

-

Add a coupling agent such as HATU and a base like DIPEA.

-

Stir the reaction at room temperature until completion as monitored by LC-MS.

-

Purify the resulting Methyltetrazine-PEG-acid by reverse-phase HPLC.

-

-

Activation of the Carboxylic Acid with NHS:

-

Dissolve the purified Methyltetrazine-PEG-acid in anhydrous DCM.

-

Add DCC and NHS and stir the reaction at room temperature.

-

Monitor the formation of the NHS ester by TLC.

-

Filter the reaction to remove the dicyclohexylurea byproduct.

-

Evaporate the solvent and purify the crude product by silica gel column chromatography to obtain the final Methyltetrazine-PEG-NHS ester.

-

Protocol 2: Antibody Conjugation with a PEGylated Tetrazine-NHS Ester

This protocol outlines the labeling of an antibody with a pre-synthesized PEGylated tetrazine-NHS ester.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

Methyltetrazine-PEG-NHS ester

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Spin desalting columns

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Antibody Preparation:

-

Ensure the antibody solution is free of any amine-containing buffers (like Tris) or stabilizers (like BSA) by performing a buffer exchange into PBS using a spin desalting column.

-

Adjust the antibody concentration to 1-10 mg/mL.

-

-

Reagent Preparation:

-

Immediately before use, prepare a stock solution of Methyltetrazine-PEG-NHS ester in anhydrous DMSO (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the Methyltetrazine-PEG-NHS ester stock solution to the antibody solution. The optimal molar ratio should be determined empirically to achieve the desired degree of labeling (DOL).

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

-

Purification:

-

Remove the unreacted NHS ester and byproducts by purifying the antibody-tetrazine conjugate using a spin desalting column, exchanging the buffer to a suitable storage buffer.

-

-

Characterization:

-

Determine the DOL by UV-Vis spectroscopy (if the tetrazine has a distinct absorbance) or by mass spectrometry (MALDI-TOF or LC-ESI-MS).

-

Protocol 3: In Vivo Stability and Biodistribution Assessment of an ADC

This protocol provides a general framework for evaluating the in vivo stability and biodistribution of an antibody-drug conjugate prepared using a PEGylated tetrazine linker.[6]

Materials:

-

Antibody-drug conjugate (ADC)

-

Tumor-bearing animal model (e.g., xenograft mice)

-

Sterile dosing vehicle (e.g., PBS)

-

Blood collection supplies

-

Tissue homogenization equipment

-

Analytical method for quantification (e.g., ELISA, LC-MS/MS)

Procedure:

-

Animal Dosing:

-

Administer the ADC to a cohort of tumor-bearing mice via an appropriate route (typically intravenous injection).

-

-

Sample Collection:

-

At predetermined time points (e.g., 1, 6, 24, 48, 96, and 168 hours post-injection), collect blood samples.

-

At the final time point, euthanize the animals and harvest tumors and major organs (liver, spleen, kidneys, lungs, heart, etc.).

-

-

Sample Processing:

-

Process blood samples to obtain plasma.

-

Homogenize the harvested tissues and tumors to create lysates.

-

-

Quantitative Analysis:

-

Quantify the concentration of the total antibody, intact ADC, and/or free payload in the plasma and tissue lysates using a validated analytical method such as ELISA or LC-MS/MS.

-

-

Data Analysis:

-

Plot the plasma concentration of the ADC over time to determine pharmacokinetic parameters like half-life and clearance.

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor to assess biodistribution and tumor targeting efficiency.

-

Protocol 4: In Vitro Cytotoxicity (MTT) Assay

This protocol describes the use of an MTT assay to determine the in vitro cytotoxicity of an ADC.[7][8]

Materials:

-

Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

-

Complete cell culture medium

-

Antibody-drug conjugate (ADC)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC in complete cell culture medium.

-

Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.

-

-

Incubation:

-

Incubate the plate for a period that allows for the ADC to exert its cytotoxic effect (typically 48-96 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

-

Solubilization and Absorbance Reading:

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.

-

Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

-

Conclusion

PEGylated tetrazine linkers represent a significant advancement in the field of bioconjugation, offering a robust and versatile platform for the development of next-generation targeted therapeutics and diagnostics. Their ability to improve pharmacokinetic profiles, enhance stability and solubility, and provide a bioorthogonal handle for precise conjugation makes them an invaluable tool for researchers. By understanding the core benefits and employing the detailed methodologies outlined in this guide, scientists and drug development professionals can harness the full potential of PEGylated tetrazine linkers to create more effective and safer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Tetrazine-PEG5-NHS Ester: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental properties, experimental protocols, and applications of Tetrazine-PEG5-NHS ester, a key reagent in modern bioconjugation and drug development.

Core Properties of Tetrazine-PEG5-NHS Ester

Tetrazine-PEG5-NHS ester is a bifunctional linker that combines the highly efficient reactivity of a tetrazine moiety with an amine-reactive N-hydroxysuccinimide (NHS) ester. A flexible polyethylene glycol (PEG) spacer enhances its solubility and reduces steric hindrance.[1]

Physicochemical Characteristics

The core properties of Tetrazine-PEG5-NHS ester are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₃₆N₆O₁₀ | [2][3][4] |

| Molecular Weight | 604.61 g/mol | [2][4][5] |

| Appearance | Red amorphous solid to red oil | [6][7] |

| Purity | ≥95% (HPLC) | [2][4][5][6] |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [6] |

| Storage | Store at -20°C, desiccated | [1][2][4][5] |

Reactivity and Stability

Tetrazine-PEG5-NHS ester possesses two reactive functionalities, enabling sequential or orthogonal conjugation strategies.

-

NHS Ester Reactivity: The NHS ester reacts with primary amines (e.g., on lysine residues of proteins) under mild alkaline conditions (pH 7.2-9) to form stable amide bonds.[8][9][10] This reaction is susceptible to hydrolysis, particularly at higher pH, which competes with the desired aminolysis.[11][12]

-

Tetrazine Reactivity: The tetrazine group undergoes a rapid and highly selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a trans-cyclooctene (TCO) dienophile.[1][2][13][14] This "click chemistry" reaction is bioorthogonal, meaning it proceeds efficiently in complex biological media without interfering with native biochemical processes.[13][15] Hydrogen-substituted tetrazines, like the one in this reagent, exhibit exceptionally fast kinetics.[2][6][16]

The stability of the NHS ester is pH-dependent, as detailed in the table below.

| pH | Temperature (°C) | Half-life of NHS Ester | Source(s) |

| 7.0 | 0 | 4-5 hours | [11] |

| 8.6 | 4 | 10 minutes | [8][11] |

Key Chemical Reactions and Pathways

The dual reactivity of Tetrazine-PEG5-NHS ester allows for two primary conjugation pathways.

Experimental Protocols

The following protocols provide detailed methodologies for common applications of Tetrazine-PEG5-NHS ester.

General Protocol for Protein Labeling via NHS Ester Chemistry

This protocol describes the labeling of a protein with Tetrazine-PEG5-NHS ester.

Materials:

-

Protein of interest (POI)

-

Tetrazine-PEG5-NHS ester

-

Amine-free buffer (e.g., PBS, HEPES, Borate buffer, pH 7.2-8.5)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Protein Preparation: Dissolve the POI in the amine-free buffer at a concentration of 1-5 mg/mL.

-

Reagent Preparation: Immediately before use, prepare a stock solution of Tetrazine-PEG5-NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF. Allow the vial to warm to room temperature before opening to prevent moisture condensation.

-

Labeling Reaction: Add a 10- to 50-fold molar excess of the Tetrazine-PEG5-NHS ester stock solution to the protein solution. The optimal molar excess depends on the protein concentration; for concentrations < 5 mg/mL, a 20- to 50-fold excess is recommended.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[11]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[11]

-

Purification: Remove unreacted Tetrazine-PEG5-NHS ester and byproducts using a desalting column or dialysis.[11]

General Protocol for Tetrazine-TCO Ligation

This protocol describes the "click" reaction between a tetrazine-labeled molecule and a TCO-modified molecule.

Materials:

-

Tetrazine-labeled molecule

-

TCO-modified molecule

-

Reaction buffer (e.g., PBS, pH 6-9)[15]

Procedure:

-

Preparation: Prepare the tetrazine- and TCO-containing molecules in the reaction buffer.

-

Reaction: Mix the two components. A 1.1- to 2.0-fold molar excess of the more abundant reagent is recommended.

-

Incubation: Incubate the reaction mixture for 10-60 minutes at room temperature or 30-120 minutes at 4°C. The reaction progress can often be monitored by the disappearance of the pink color of the tetrazine.

-

Purification (Optional): If necessary, the final conjugate can be purified by size-exclusion chromatography.

Applications in Research and Development

The unique properties of Tetrazine-PEG5-NHS ester make it a versatile tool for a wide range of applications.

-

Bioconjugation: It is widely used to link proteins, peptides, oligonucleotides, and other biomolecules.[1][7]

-

Antibody-Drug Conjugates (ADCs): The specific and rapid nature of the tetrazine-TCO ligation is advantageous for the construction of ADCs, enabling precise drug-to-antibody ratios.

-

Probe Development: It is used to create multifunctional probes for diagnostic and imaging applications, such as fluorescence imaging and PET.[1][7]

-

Material Science: This linker can be used to functionalize nanoparticles and other materials with biomolecules.[1]

Conclusion

Tetrazine-PEG5-NHS ester is a powerful and versatile reagent that facilitates the efficient and specific conjugation of biomolecules. Its dual reactivity, combined with the favorable properties of the PEG spacer, provides researchers and drug developers with a robust tool for creating complex bioconjugates for a variety of applications, from fundamental research to the development of novel therapeutics and diagnostics.

References

- 1. Tetrazine-PEG5-NHS ester = 95 1682653-80-0 [sigmaaldrich.com]

- 2. rsc.org [rsc.org]

- 3. Tetrazine-PEG5-NHS ester, CAS 1682653-80-0 | AxisPharm [axispharm.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Amino acids with fluorescent tetrazine ethers as bioorthogonal handles for peptide modification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intramolecular tetrazine-acryloyl cycloaddition: chemistry and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. Derivatization based on tetrazine scaffolds: synthesis of tetrazine derivatives and their biomedical applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]